molecular formula C14H10ClN B12079191 6-chloro-5-phenyl-1H-indole

6-chloro-5-phenyl-1H-indole

Cat. No.: B12079191
M. Wt: 227.69 g/mol
InChI Key: ZXACCQYRMSVBJK-UHFFFAOYSA-N
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Description

6-Chloro-5-phenyl-1H-indole is a heterocyclic aromatic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For 6-chloro-5-phenyl-1H-indole, the starting materials would be 6-chloro-2-phenylhydrazine and an appropriate ketone.

    Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple 6-chloroindole with phenylboronic acid under mild conditions, typically in the presence of a base like potassium carbonate and a solvent such as toluene.

Industrial Production Methods

Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Electrophilic Aromatic Substitution: The phenyl group can participate in further electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: 6-azido-5-phenyl-1H-indole or 6-thio-5-phenyl-1H-indole.

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indoline derivatives.

Scientific Research Applications

Chemistry

6-Chloro-5-phenyl-1H-indole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties .

Medicine

This compound is explored for its potential in drug development, particularly in targeting specific enzymes or receptors involved in diseases .

Industry

In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-5-phenyl-1H-indole exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-Chloro-1H-indole: Lacks the phenyl group, which may influence its chemical properties and applications.

    5-Chloro-1H-indole: Chlorine is at a different position, potentially altering its reactivity and biological effects.

Uniqueness

6-Chloro-5-phenyl-1H-indole is unique due to the combined presence of both the chlorine atom and the phenyl group, which can enhance its chemical reactivity and broaden its range of applications in various fields.

Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

6-chloro-5-phenyl-1H-indole

InChI

InChI=1S/C14H10ClN/c15-13-9-14-11(6-7-16-14)8-12(13)10-4-2-1-3-5-10/h1-9,16H

InChI Key

ZXACCQYRMSVBJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=C2)C=CN3)Cl

Origin of Product

United States

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